Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12ClFO2 |
|---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H12ClFO2/c1-19-15(18)6-10-2-4-11(5-3-10)12-7-13(16)9-14(17)8-12/h2-5,7-9H,6H2,1H3 |
InChI Key |
VPFZDYHJQBGYKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base (e.g., potassium carbonate) in a solvent like DMF or toluene.
Industrial Production: While there isn’t specific information on large-scale industrial production, the compound can be synthesized in the laboratory using the Suzuki–Miyaura method.
Chemical Reactions Analysis
Reactions: Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate can undergo various reactions, including esterification, hydrolysis, and nucleophilic substitution.
Common Reagents and Conditions: For esterification, acetic anhydride or acetyl chloride can be used. Hydrolysis can occur with aqueous acid or base. Nucleophilic substitution reactions involve various nucleophiles (e.g., amines, alcohols) and appropriate conditions.
Major Products: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate contains a methyl ester functional group and halogen substituents (chlorine and fluorine), which enhance its biological activity. The molecular formula of this compound is C16H15ClF, making it a notable candidate for further chemical modifications and applications in drug development.
Pharmaceutical Applications
Anticancer Activity
Research has indicated that compounds with similar structures to this compound can exhibit significant anticancer properties. A series of derivatives synthesized from related methyl esters have shown promising results in inhibiting the growth of cancer cell lines, including HCT-116 and HeLa cells. For instance, modifications to the structure led to compounds that demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Drug Development
this compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for further derivatization, which can lead to the development of new drugs targeting specific biological pathways. The presence of halogen atoms often enhances lipophilicity and biological activity, making it an attractive scaffold for medicinal chemistry .
Organic Synthesis
Synthesis Techniques
The compound can be synthesized through multiple methods, including esterification reactions involving phenolic compounds and acid chlorides. One common method involves reacting 4-(3-chloro-5-fluorophenyl)phenol with acetic anhydride in the presence of a catalyst to yield the desired ester. This versatility in synthesis allows for the generation of various derivatives that can be tailored for specific applications.
Intermediate in Chemical Reactions
Due to its reactive functional groups, this compound can act as an intermediate in further chemical reactions, such as nucleophilic substitutions or coupling reactions. This property is particularly useful in synthesizing more complex organic molecules .
Case Studies
Case Study 1: Antiproliferative Effects
In a study focusing on structure-activity relationships (SAR), derivatives of this compound were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhanced its efficacy, with some derivatives achieving IC50 values lower than those of traditional chemotherapeutic agents .
Case Study 2: Synthesis of Advanced Drug Candidates
Another study explored the use of this compound as a building block for synthesizing novel drug candidates aimed at treating allergic conditions. The compound was hydrolyzed to yield active pharmaceutical ingredients (APIs) that demonstrated effectiveness in preclinical trials for allergic rhinitis and chronic urticaria .
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or metabolic pathways.
Comparison with Similar Compounds
Key Compound for Comparison :
Methyl 2-(2-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate () This compound shares the phenylacetic acid ester backbone but incorporates additional functional groups:
- Pyridyloxy group : Introduces aromatic nitrogen, altering electronic properties.
- Trifluoromethyl group : Increases lipophilicity and metabolic resistance.
- Dimethoxy substituents : Improve solubility in polar solvents but may increase steric hindrance.
Structural Comparison Table :
| Property | Methyl 2-[4-(3-Cl-5-F-phenyl)phenyl]acetate | Methyl 2-(2-(((4-(3-Cl-5-CF₃-pyridyloxy)phenyl)sulfamoyl)-4,5-OMe-phenyl)acetate |
|---|---|---|
| Molecular Formula | C₁₅H₁₂ClFO₂ | C₂₄H₂₁ClF₃N₂O₇S |
| Molecular Weight (g/mol) | 278.71 | 573.94 |
| Key Substituents | Cl, F, ester | Cl, CF₃, sulfonamide, pyridyloxy, OMe |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~4.8 (high lipophilicity due to CF₃ and sulfonamide) |
| Solubility | Low in water; soluble in DMSO, acetone | Moderate in DMSO; low in water (dimethoxy may offset CF₃ hydrophobicity) |
Impact of Substituents :
Electronic Effects: The trifluoromethyl group in the pyridyloxy analogue ( ) withdraws electron density, enhancing stability toward oxidative metabolism compared to the fluorine in the parent compound.
Steric Considerations :
- The dimethoxy groups in the analogue increase steric bulk, which may hinder intermolecular interactions but improve selectivity in enzyme inhibition.
Biological Activity :
- The parent compound’s simpler structure may favor passive diffusion across membranes, while the sulfonamide-pyridyloxy analogue’s complexity could enhance target-specific interactions (e.g., kinase inhibition).
Biological Activity
Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate is an organic compound notable for its complex structure, which includes both chlorine and fluorine substituents on aromatic rings. These halogen atoms often enhance the biological activity of compounds, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClF O2. The presence of a methyl ester functional group along with halogen substituents contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 292.75 g/mol |
| Boiling Point | Not available |
| Log P (octanol/water) | 2.17 |
| Solubility | High |
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Esterification : Reacting the corresponding acid with methanol in the presence of an acid catalyst.
- Nucleophilic Substitution : Using chlorinated phenols and acetates to introduce halogen substituents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.9 |
| SW-480 | 2.3 |
| MCF-7 | 5.65 |
These findings suggest that this compound could exhibit similar or enhanced cytotoxic effects due to its unique structure .
The proposed mechanism of action involves:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest, particularly in the S-phase, leading to reduced cell proliferation .
Case Studies
-
In Vitro Studies : A study evaluated the antiproliferative activity of various derivatives against human cancer cell lines. The results indicated that halogenated compounds exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.
- Study Findings :
- Compound with Cl and F substitutions showed improved efficacy with IC50 values significantly lower than standard chemotherapeutics like Cisplatin.
- Study Findings :
- Structure-Activity Relationship (SAR) : Analysis revealed that the presence of halogens at specific positions on the phenyl ring greatly influences biological activity. Substitutions at the para position were more effective than those at meta positions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the biphenyl moiety. For example, halogenated intermediates (e.g., 3-chloro-5-fluorophenylboronic acid) are coupled with methyl phenylacetate derivatives under palladium catalysis. Reaction conditions (temperature, solvent, catalyst loading) significantly impact yield: elevated temperatures (80–100°C) in dimethylformamide (DMF) or toluene improve coupling efficiency, while excess base (e.g., K₂CO₃) ensures deprotonation of intermediates. Post-synthesis, purification via column chromatography or recrystallization enhances purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions via characteristic splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and ester carbonyl signals (δ ~170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 308.05).
- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated in analogous biphenyl esters (e.g., P1 space group, R-factor <0.05) .
Advanced Research Questions
Q. How does the substitution pattern (chloro, fluoro) influence the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Competitive inhibition assays using human liver microsomes reveal that the 3-chloro-5-fluoro substitution enhances binding affinity to CYP3A4 (IC₅₀ ~2.5 µM vs. ~8 µM for non-halogenated analogs). Molecular docking studies (e.g., AutoDock Vina) suggest halogen interactions with hydrophobic pockets (e.g., Phe304 residue). Fluorine’s electronegativity may polarize the aromatic ring, altering substrate orientation. Comparative studies with methyl 3-fluoro-2-nitrobenzoate show reduced inhibition (IC₅₀ >10 µM), highlighting the importance of substituent positioning .
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:
- Standardized Assays : Use identical protocols (e.g., MTT assay at 48h incubation) for direct comparison.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, methyl 2-(4-hydroxymethylphenyl)acetate shows consistent antibacterial activity (MIC ~15 µg/mL), while halogenated analogs vary widely (MIC 5–50 µg/mL) due to solubility differences .
Q. What role does computational chemistry play in predicting novel reactivity pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions. For instance, the 4-position of the biphenyl system is more reactive (Fukui function f⁺ = 0.12) than the 3-position (f⁺ = 0.08). Molecular dynamics simulations (e.g., GROMACS) model solvation effects, showing DMSO stabilizes transition states during ester hydrolysis. These tools guide experimental design, reducing trial-and-error synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
